3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one
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Overview
Description
Scientific Research Applications
Excited State Proton Transfer Inhibition
The compound’s potential in inhibiting excited state intramolecular proton transfer (ESIPT) reactions has been explored. By analyzing potential energy curves, researchers found that increasing solvent polarity gradually inhibits the ESIPT reaction of Oprea1_849639 (also known as MMT). Understanding solvent effects can aid in developing optoelectronic and analytical tools .
Anti-Biofilm Formation in Pseudomonas aeruginosa
Compound 7, derived from Oprea1_849639 , demonstrated moderate anti-biofilm formation activity against Pseudomonas aeruginosa. Docking studies revealed its binding affinity to the active site of the Pseudomonas aeruginosa quorum sensing LasR system .
Ratiometric Sensing of Zn2+ Ions
A novel fluorescent probe, 3-(benzo[d]thiazol-2-yl)-5-bromosalicylaldehyde-4N-phenyl thiosemicarbazone (BTT), based on Oprea1_849639 , was developed for ratiometric sensing of Zn2+ ions. The presence of Zn2+ ions induced a significant blue shift in the maximum emission wavelength .
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with its target, PTP1B, by binding in the catalytic and second aryl binding site of the PTP1B . This interaction inhibits the activity of PTP1B, which in turn modulates insulin and leptin signaling pathways .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways play crucial roles in glucose homeostasis and energy balance. By inhibiting PTP1B, the compound enhances insulin and leptin signaling, which can lead to improved glucose regulation and energy balance .
Result of Action
The result of the compound’s action is the inhibition of PTP1B, leading to enhanced insulin and leptin signaling . This can result in improved glucose regulation and energy balance, potentially offering therapeutic benefits for conditions like Type II diabetes .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-[[bis(2-methylpropyl)amino]methyl]-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-15(2)11-27(12-16(3)4)13-18-21(28)10-9-17-23(29)19(14-30-24(17)18)25-26-20-7-5-6-8-22(20)31-25/h5-10,14-16,28H,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDANMNHWJSGHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one |
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